

A Technical Guide to BODIPY-Palmitate: Fluorescence Spectra, Properties, and Cellular Applications

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Compound of Interest

Compound Name: BODIPY-Palmitate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BODIPY-Palmitate** (BODIPY FL C16), a fluorescently labeled long-chain fatty acid analog. This guide details its core fluorescence properties, provides established experimental protocols for its use in cellular analysis, and illustrates the key biological pathways and experimental workflows in which it is employed.

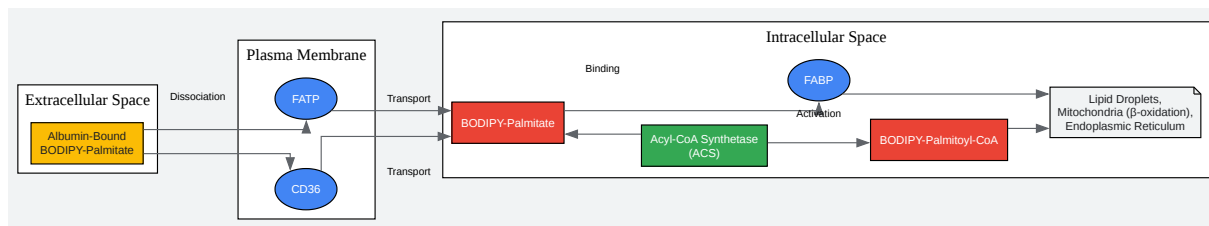
Core Spectroscopic and Photophysical Properties

BODIPY-Palmitate is a valuable tool for researchers studying fatty acid uptake, trafficking, and metabolism due to its bright and stable fluorescence. Its spectral characteristics are influenced by the local environment, such as solvent polarity and protein binding. The key quantitative data for **BODIPY-Palmitate** and its close spectral analog, BODIPY FL, are summarized below.

Property	Value	Conditions
Excitation Maximum (λ_{ex})	~488 - 505 nm	Varies with solvent and binding. Common values are ~488 nm, ~493 nm, and ~503 nm.[1][2]
Emission Maximum (λ_{em})	~503 - 515 nm	Varies with solvent and binding. Common values are ~503 nm, ~508 nm, and ~512 nm.[1][3]
Stokes Shift	~5 - 12 nm	Relatively small, indicating a small energy loss between absorption and emission.
Molar Extinction Coefficient (ϵ)	> 80,000 $\text{cm}^{-1}\text{M}^{-1}$	For BODIPY FL, indicating strong light absorption.[3][4][5]
Fluorescence Quantum Yield (Φ)	~0.93	In methanol.[6]
~0.72 - 0.87	When bound to Fatty Acid-Binding Proteins (FABPs).[7]	
Fluorescence Lifetime (τ)	~5 - 7.2 ns	For BODIPY dyes, indicating a relatively long-lived excited state.[3][8]

Cellular Fatty Acid Uptake and Signaling

BODIPY-Palmitate is widely used to investigate the mechanisms of long-chain fatty acid transport across the plasma membrane. This process is facilitated by a number of key proteins, including Fatty Acid Transport Proteins (FATPs) and the fatty acid translocase CD36.



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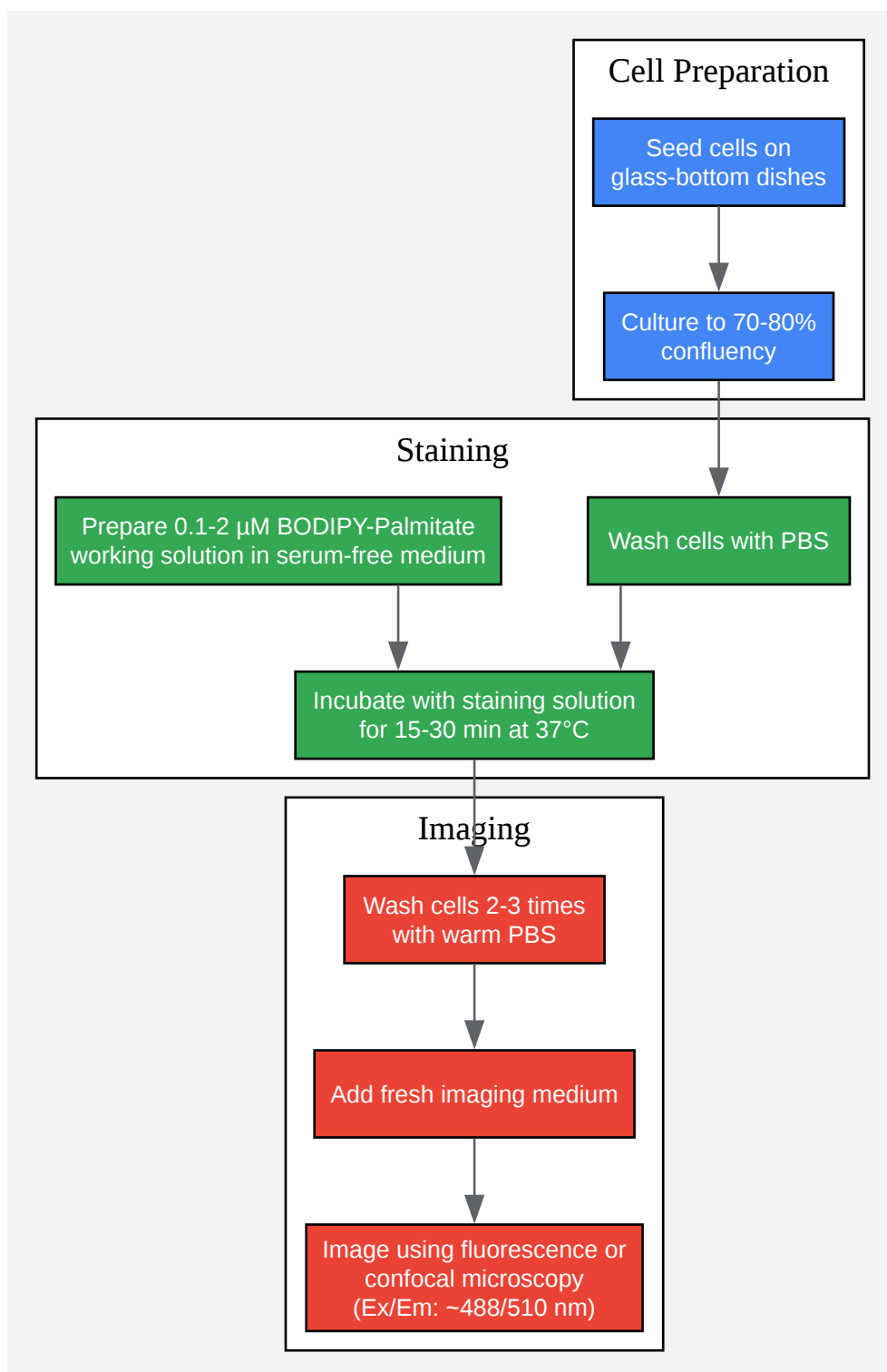
Cellular uptake pathway of **BODIPY-Palmitate**.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for utilizing **BODIPY-Palmitate** in common cell-based assays.

Live-Cell Imaging of Fatty Acid Uptake

This protocol allows for the real-time visualization of fatty acid uptake and intracellular trafficking.



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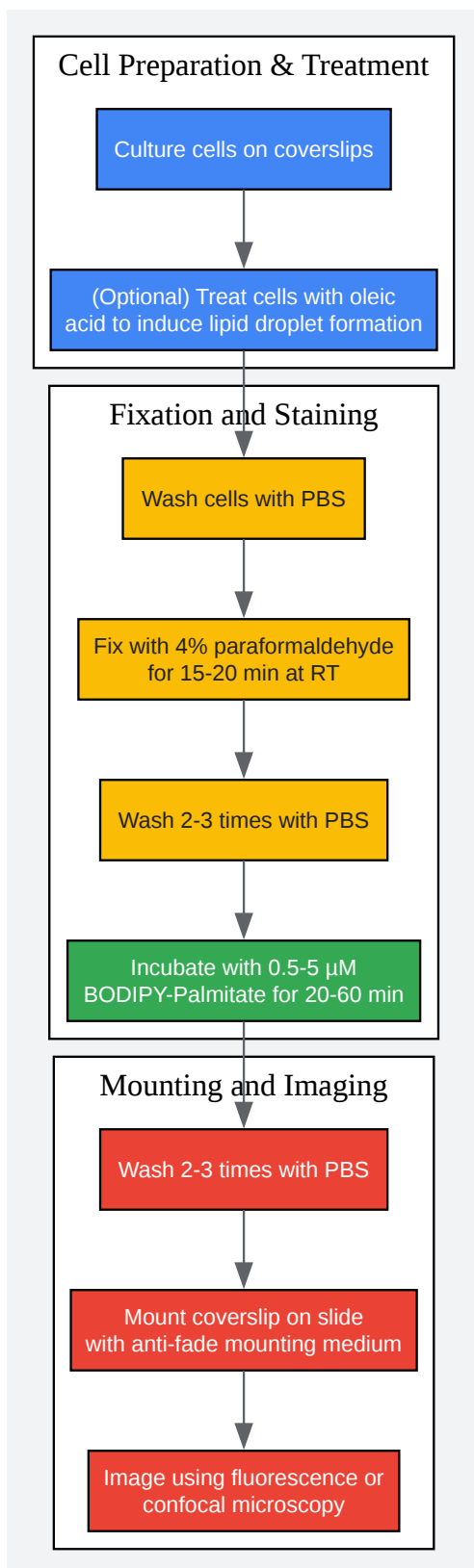
Workflow for live-cell imaging with **BODIPY-Palmitate**.

Methodology:

- Cell Preparation: Seed cells on glass-bottom dishes or chamber slides to achieve 70-80% confluency at the time of the experiment.
- Staining Solution Preparation: Prepare a working solution of 0.1–2 μM **BODIPY-Palmitate** in a serum-free culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS). [9] It is recommended to first prepare a stock solution in an organic solvent like DMSO.
- Cell Staining:
 - Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual serum.
 - Add the **BODIPY-Palmitate** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9]
- Imaging:
 - Aspirate the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove unbound dye.
 - Add fresh, pre-warmed imaging medium to the cells.
 - Immediately image the cells using a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~510 nm).

Fixed-Cell Staining for Lipid Droplet Analysis

This protocol is suitable for visualizing the accumulation of **BODIPY-Palmitate** within intracellular lipid droplets in fixed cells.



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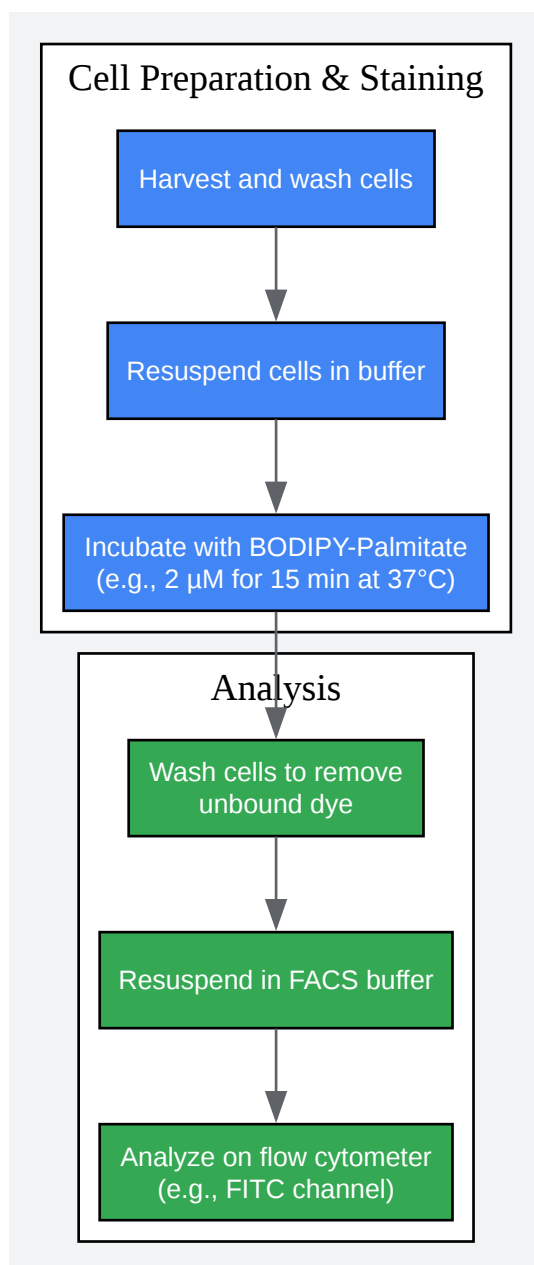
Workflow for fixed-cell staining with **BODIPY-Palmitate**.

Methodology:

- Cell Preparation: Culture cells on sterile coverslips in a multi-well plate until they reach the desired confluency. For studies on lipid droplet formation, cells can be incubated with oleic acid complexed to BSA.
- Fixation:
 - Wash the cells with PBS.
 - Fix the cells with a 4% paraformaldehyde (PFA) solution in PBS for 15-20 minutes at room temperature.[9][10]
 - Wash the cells two to three times with PBS to remove the fixative.[9]
- Staining:
 - Prepare a 0.5–5 μM working solution of **BODIPY-Palmitate** in PBS.[9]
 - Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.[9]
- Mounting and Imaging:
 - Wash the cells two to three times with PBS to remove excess stain.
 - Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
 - Image the slides using a fluorescence or confocal microscope.

Flow Cytometry Analysis of Fatty Acid Uptake

Flow cytometry provides a quantitative measure of fatty acid uptake on a single-cell level within a large population.



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Workflow for flow cytometry analysis of fatty acid uptake.

Methodology:

- Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with PBS.
- Staining:

- Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
- Add the **BODIPY-Palmitate** working solution (a typical starting concentration is 2 μ M) and incubate for 15 minutes at 37°C, protected from light.[11] An unstained control sample is essential.
- Analysis:
 - Stop the uptake by adding ice-cold PBS and pellet the cells by centrifugation.
 - Wash the cells once or twice with cold PBS to remove background fluorescence.
 - Resuspend the final cell pellet in FACS buffer.
 - Analyze the samples on a flow cytometer, detecting the signal in the green fluorescence channel (typically FITC or equivalent).

This guide provides a foundational understanding of **BODIPY-Palmitate** and its applications. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve the best results.

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